molecular formula C16H13Cl2N3O2 B2470320 3,4-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide CAS No. 2415621-37-1

3,4-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide

Cat. No.: B2470320
CAS No.: 2415621-37-1
M. Wt: 350.2
InChI Key: RBHWDNMQRHPGCK-UHFFFAOYSA-N
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Description

3,4-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and a furan ring linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the furan and pyrazole intermediates, followed by their coupling with the benzamide core. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

3,4-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide: shares similarities with other benzamide derivatives and compounds containing furan and pyrazole rings.

    N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide: Lacks the dichloro substitution, which may affect its reactivity and biological activity.

    3,4-dichlorobenzamide: Contains the dichloro substitution but lacks the furan and pyrazole rings, leading to different chemical properties.

Uniqueness

The unique combination of dichloro substitution, furan, and pyrazole rings in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties.

Properties

IUPAC Name

3,4-dichloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c1-21-14(6-7-20-21)15-5-3-11(23-15)9-19-16(22)10-2-4-12(17)13(18)8-10/h2-8H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHWDNMQRHPGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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